Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate is a complex organic compound with a unique structure that includes a dioxolane ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide: This compound has a similar cyano group and is used in the preparation of androgen receptor antagonists for prostate cancer.
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate: Used as a switchable RAFT agent for controlled radical polymerization.
Uniqueness
Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate is unique due to its combination of a dioxolane ring and a cyano group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.
Properties
CAS No. |
5127-36-6 |
---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,8-13)14-9(15)6-12(7-10(16)17-3)18-4-5-19-12/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
OXTFJIAQPPYRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1(OCCO1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.